Cas no 1859682-83-9 ((9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate)
(9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate Chemical and Physical Properties
Names and Identifiers
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- EN300-7048590
- 1859682-83-9
- (9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate
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- Inchi: 1S/C20H21NO4/c1-24-13-20(23)11-21(12-20)19(22)25-10-18-16-8-4-2-6-14(16)15-7-3-5-9-17(15)18/h2-9,18,23H,10-13H2,1H3
- InChI Key: AUXLJRDOBWCHPP-UHFFFAOYSA-N
- SMILES: OC1(COC)CN(C(=O)OCC2C3C=CC=CC=3C3=CC=CC=C23)C1
Computed Properties
- Exact Mass: 339.14705815g/mol
- Monoisotopic Mass: 339.14705815g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 25
- Rotatable Bond Count: 5
- Complexity: 468
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.1
- Topological Polar Surface Area: 59Ų
(9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-7048590-0.05g |
(9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate |
1859682-83-9 | 95.0% | 0.05g |
$1560.0 | 2025-03-12 | |
| Enamine | EN300-7048590-0.1g |
(9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate |
1859682-83-9 | 95.0% | 0.1g |
$1635.0 | 2025-03-12 | |
| Enamine | EN300-7048590-0.25g |
(9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate |
1859682-83-9 | 95.0% | 0.25g |
$1708.0 | 2025-03-12 | |
| Enamine | EN300-7048590-0.5g |
(9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate |
1859682-83-9 | 95.0% | 0.5g |
$1783.0 | 2025-03-12 | |
| Enamine | EN300-7048590-1.0g |
(9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate |
1859682-83-9 | 95.0% | 1.0g |
$1857.0 | 2025-03-12 | |
| Enamine | EN300-7048590-2.5g |
(9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate |
1859682-83-9 | 95.0% | 2.5g |
$3641.0 | 2025-03-12 | |
| Enamine | EN300-7048590-5.0g |
(9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate |
1859682-83-9 | 95.0% | 5.0g |
$5387.0 | 2025-03-12 | |
| Enamine | EN300-7048590-10.0g |
(9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate |
1859682-83-9 | 95.0% | 10.0g |
$7988.0 | 2025-03-12 |
(9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate Related Literature
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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David White,Sean R. Stowell Biomater. Sci., 2017,5, 463-474
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Xinhuan Wang,Shuangfei Cai,Cui Qi Analyst, 2017,142, 2500-2506
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
Additional information on (9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate
Research Briefing on (9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate (CAS: 1859682-83-9)
In recent years, the compound (9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate (CAS: 1859682-83-9) has garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique azetidine ring and fluorenylmethyl protecting group, serves as a versatile intermediate in the synthesis of complex bioactive molecules. Its structural features make it particularly valuable for drug discovery, especially in the development of novel therapeutics targeting neurological and inflammatory diseases.
Recent studies have focused on optimizing the synthetic pathways for this compound to enhance yield and purity. A 2023 publication in the Journal of Medicinal Chemistry detailed a novel catalytic method that significantly reduces side reactions, achieving a purity of over 98%. This advancement is critical for scaling up production and ensuring reproducibility in preclinical studies. Additionally, the compound's role as a building block for PROTACs (Proteolysis Targeting Chimeras) has been explored, highlighting its potential in targeted protein degradation therapies.
Another key area of research involves the compound's application in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group is widely used in solid-phase peptide synthesis (SPPS), and the incorporation of the azetidine moiety introduces conformational constraints that can enhance peptide stability and bioavailability. A 2022 study in Organic Letters demonstrated the successful use of this compound in the synthesis of cyclic peptides with improved pharmacokinetic properties, paving the way for next-generation peptide-based drugs.
Pharmacological evaluations of derivatives of (9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate have shown promising results in vitro. For instance, a derivative bearing a sulfonamide group exhibited potent inhibitory activity against carbonic anhydrase IX, a target implicated in cancer progression. These findings, published in Bioorganic & Medicinal Chemistry Letters, suggest potential applications in oncology, particularly for hypoxic tumors.
Despite these advancements, challenges remain in the large-scale production and functionalization of this compound. Researchers are actively investigating greener synthetic routes to minimize environmental impact, as highlighted in a 2023 review in Green Chemistry. Furthermore, the need for more comprehensive in vivo studies to validate the therapeutic potential of its derivatives is a critical next step.
In conclusion, (9H-fluoren-9-yl)methyl 3-hydroxy-3-(methoxymethyl)azetidine-1-carboxylate (CAS: 1859682-83-9) represents a promising scaffold in medicinal chemistry, with applications ranging from peptide therapeutics to targeted protein degradation. Ongoing research aims to address current limitations and unlock its full potential in drug development.
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